N-(4-nitrophenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-nitrophenyl)pyrrolidine-1-carboxamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)pyrrolidine-1-carboxamide typically involves a two-step reaction process. The first step is the condensation reaction of 4-nitroaniline with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The second step involves the purification of the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenylpyrrolidine-1-carboxamide.
Substitution: Various substituted phenylpyrrolidine-1-carboxamides.
Hydrolysis: Pyrrolidine-1-carboxylic acid and 4-nitroaniline.
Scientific Research Applications
N-(4-nitrophenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrrolidine ring.
N-(4-nitrophenyl)pyrrolidine-3-carboxamide: Another positional isomer with the carboxamide group at the third position.
N-(4-nitrophenyl)pyrrolidine-4-carboxamide: Positional isomer with the carboxamide group at the fourth position.
Uniqueness
N-(4-nitrophenyl)pyrrolidine-1-carboxamide is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the carboxamide group on the pyrrolidine ring can significantly affect the compound’s physicochemical properties and biological activity .
Properties
IUPAC Name |
N-(4-nitrophenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-1-2-8-13)12-9-3-5-10(6-4-9)14(16)17/h3-6H,1-2,7-8H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSDWGHGQISTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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